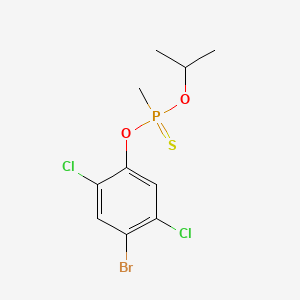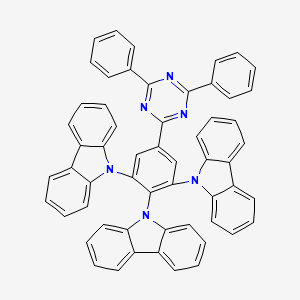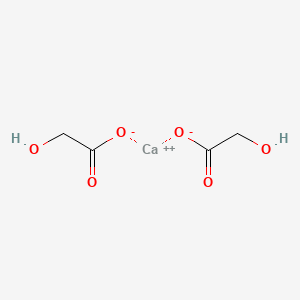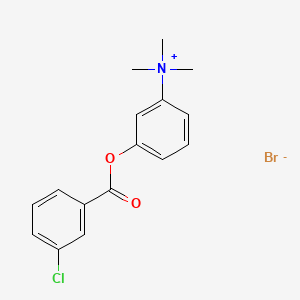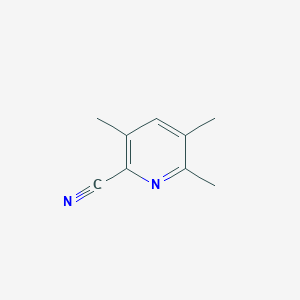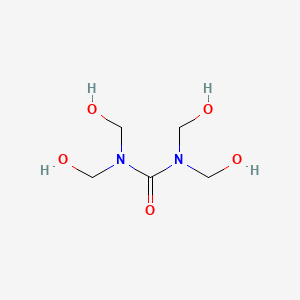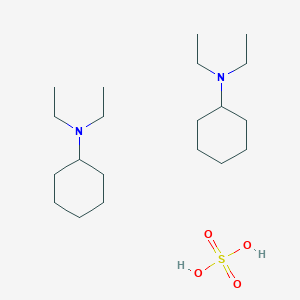
N,N-diethylcyclohexanamine;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethylcyclohexanamine; sulfuric acid is a compound formed by the combination of N,N-diethylcyclohexanamine and sulfuric acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. It is often used as a surfactant due to its ability to reduce surface tension and enhance the solubility of other compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of N,N-diethylcyclohexanamine; sulfuric acid typically involves the reaction of N,N-diethylcyclohexanamine with sulfuric acid. One common method is the continuous sulfation process, where N,N-diethylcyclohexanamine is reacted with sulfur trioxide in a falling film reactor at temperatures between 30-60°C. The resulting product is then neutralized with a base to form the final compound .
Industrial Production Methods
In industrial settings, the production of N,N-diethylcyclohexanamine; sulfuric acid often involves the use of large-scale reactors and continuous production lines. The process typically includes the sulfation of alcohols with sulfur trioxide, followed by neutralization with N,N-diethylcyclohexanamine. This method ensures high efficiency and consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethylcyclohexanamine; sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfuric acid group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of N,N-diethylcyclohexanamine .
Applications De Recherche Scientifique
N,N-diethylcyclohexanamine; sulfuric acid has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and processes.
Biology: The compound is used in the preparation of biological samples and as a reagent in biochemical assays.
Medicine: It is used in the formulation of pharmaceutical products and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the production of detergents, cleaning agents, and other industrial products
Mécanisme D'action
The mechanism of action of N,N-diethylcyclohexanamine; sulfuric acid involves its ability to interact with various molecular targets and pathways. The compound acts as a surfactant, reducing surface tension and enhancing the solubility of other compounds. It can also interact with biological membranes, altering their permeability and affecting cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N-diethylcyclohexanamine; sulfuric acid include:
N,N-dimethylcyclohexylamine: A related amine with similar surfactant properties.
Sulfuric acid, monododecyl ester: Another surfactant with similar chemical properties
Uniqueness
N,N-diethylcyclohexanamine; sulfuric acid is unique due to its specific combination of N,N-diethylcyclohexanamine and sulfuric acid, which imparts distinct surfactant properties and enhances its solubility and reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
65087-20-9 |
|---|---|
Formule moléculaire |
C20H44N2O4S |
Poids moléculaire |
408.6 g/mol |
Nom IUPAC |
N,N-diethylcyclohexanamine;sulfuric acid |
InChI |
InChI=1S/2C10H21N.H2O4S/c2*1-3-11(4-2)10-8-6-5-7-9-10;1-5(2,3)4/h2*10H,3-9H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
BGBIUUBEZRRSNJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1CCCCC1.CCN(CC)C1CCCCC1.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 2-[(carboxymethyl)amino]benzoate](/img/structure/B13781393.png)
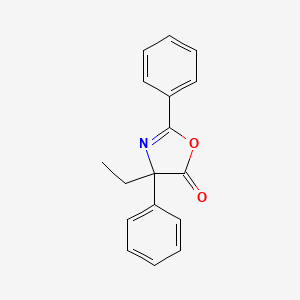

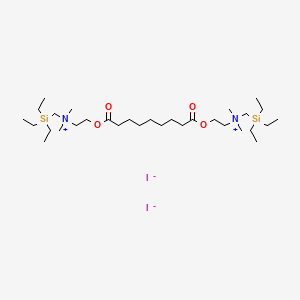
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![trisodium;2-[4-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-5-sulfonate](/img/structure/B13781434.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)
